molecular formula C6H5I B050100 Iodobenzene CAS No. 591-50-4

Iodobenzene

Cat. No. B050100
CAS RN: 591-50-4
M. Wt: 204.01 g/mol
InChI Key: SNHMUERNLJLMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iodobenzene synthesis involves several methodologies, highlighting the versatility of this compound in organic chemistry. A notable process includes the silver-catalyzed Csp-H iodination followed by ruthenium-catalyzed cycloaddition, efficiently producing highly substituted iodobenzenes (Yamamoto et al., 2006). Additionally, iodobenzene itself has been shown to catalyze intramolecular oxidative cyclization reactions, further demonstrating its utility in synthesis (Rodríguez & Moran, 2011).

Molecular Structure Analysis

The molecular structure of iodobenzene is foundational to its chemical behavior, with the iodine atom introducing significant polarizability. This aspect is crucial for its reactivity and interaction with various catalysts and substrates in synthetic applications.

Chemical Reactions and Properties

Iodobenzene participates in a wide range of chemical reactions, acting as a precursor for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck, Sonogashira, and Suzuki-Miyaura couplings, to form highly conjugated molecules (Yamamoto et al., 2006). It also catalyzes the alpha-acetoxylation of ketones, highlighting its versatility in organic synthesis (Ochiai et al., 2005).

Scientific Research Applications

  • Enhanced Molecular Alignment: Iodobenzene molecules demonstrate enhanced field-free alignment when exposed to optimally synchronized laser pulses, useful in molecular physics and chemistry (Bisgaard et al., 2004).

  • Catalytic Properties: It catalyzes intramolecular oxidative cyclization reactions under conditions that generate hypervalent iodine species, relevant in organic synthesis (Rodríguez & Moran, 2011).

  • Dynamics in Liquid State: The diffusive and oscillatory dynamics of liquid iodobenzene have been studied, providing insights into its behavior in different states (Bartolini et al., 1999).

  • Application in Photovoltaic Cells: Iodobenzene's role as an anti-solvent in the formation of CH3NH3PbI3 thin films highlights its potential in improving photovoltaic cell efficiency (Chang et al., 2018).

  • Photoionization Dynamics: Studies on its valence shell photoelectron spectrum provide valuable information for understanding many-electron effects in photoionization (Holland et al., 2000).

  • Surface Chemistry: The chemistry of iodobenzene on Cu(111) surfaces has implications for understanding surface reactions, important in materials science and surface chemistry (Xi & Bent, 1992).

Safety And Hazards

When handling Iodobenzene, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Avoid eating, drinking or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

iodobenzene
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InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

SNHMUERNLJLMHN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)I
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Molecular Formula

C6H5I
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DSSTOX Substance ID

DTXSID8060452
Record name Benzene, iodo-
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Molecular Weight

204.01 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Iodobenzene
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Boiling Point

188.4 °C
Record name Iodobenzene
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Flash Point

77 °C (171 °F) - closed cup
Record name Iodobenzene
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Solubility

Soluble in ethanol; slightly soluble in ether, DMSO, Miscible with acetone, benzene, carbon tetrachloride, and ligroin, In water, 340 mg/L at 30 °C
Record name Iodobenzene
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Density

1.808 g/cu cm at 20 °C
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Vapor Pressure

1.06 [mmHg], 1.06 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

Iodobenzene has a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori. Exposure to iodobenzene causes an inhibition of the response to BA. With stimulation by iodobenzene alone, a reduction of basic nerve impulse firing during exposure is followed by a transient post-stimulus excitation (rebound). /It was suggested/ that inhibition suppresses excitation during exposure but fades afterwards more rapidly than excitation. Due to the spatial equivalence of the iodine and the acid residue, these effects might indicate opposing interactions of iodobenzene with the specific site for the key compound BA. This is supported by the fact that substitutions by smaller halogens are less effective in both inhibition and rebound ...
Record name Iodobenzene
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Product Name

Iodobenzene

Color/Form

Liquid

CAS RN

591-50-4
Record name Iodobenzene
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Melting Point

-31.3 °C
Record name Iodobenzene
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Synthesis routes and methods

Procedure details

Diphenyliodonium bromide has been reacted with sodium benzoate to form phenyl benzoate and phenyl iodide, and the reaction has been found to be faster in strong bases. F. M. Beringer, et al., 75 J. Amer. Chem. Soc. 2708 (1963).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodobenzene
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Iodobenzene
Reactant of Route 3
Iodobenzene
Reactant of Route 4
Iodobenzene
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Iodobenzene
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Iodobenzene

Citations

For This Compound
50,500
Citations
MV Chernysheva, M Bulatova, X Ding… - Crystal Growth & …, 2020 - ACS Publications
… Also, we have compared the structures of 1 and 2 with the structures of the similarly substituted iodobenzene derivatives 1,2,3-triiodobenzene (3), (31) 4-iodobenzoic acid (4), (32) …
Number of citations: 27 pubs.acs.org
T Fuchigami, T Fujita - The Journal of Organic Chemistry, 1994 - ACS Publications
… the electrosynthesis of hypervalent iodobenzene difluorides. We … Simple iodobenzene (la) gave mainly a dimer and the … benzene Id, we attempted to use iodobenzene difluoride 2d as …
Number of citations: 198 pubs.acs.org
GC Mills, JL Wood - Journal of Biological Chemistry, 1953 - Elsevier
… The water layer was frozen with an ice-salt bath and the radioactive iodobenzene solution … all of the radioactive iodobenzene in the first 15 ml. The yields of iodobenzene in several …
Number of citations: 11 www.sciencedirect.com
BC Schardt, CL Hill - Inorganic Chemistry, 1983 - ACS Publications
… The elemental analysis and the IR and NMR spectra identified the compound as iodobenzene dimethoxide,PhI(OMe)2 (1). Iodobenzene dimethoxide is a white crystalline solid soluble …
Number of citations: 166 pubs.acs.org
M Ochiai, Y Takeuchi, T Katayama… - Journal of the …, 2005 - ACS Publications
Reported here for the first time is the iodobenzene-catalyzed … in the presence of a catalytic amount of iodobenzene, BF 3 ·Et 2 O, … of a catalytic amount of iodobenzene, Baeyer−Villiger …
Number of citations: 404 pubs.acs.org
K Mori, T Mizoroki, A Ozaki - Bulletin of the chemical society of Japan, 1973 - journal.csj.jp
… the oxidative addition of iodobenzene to a palladium complex of low oxidation state. … iodobenzene were examined at 75 C, l00“C, and 125 C. The degrees of conversion of iodobenzene …
Number of citations: 220 www.journal.csj.jp
M Xi, BE Bent - Surface science, 1992 - Elsevier
The chemistry of iodobenzene on a Cu(111) surface has … titration experiments show that iodobenzene dissociates at 175 K … Comparison of the biphenyl evolution rate after iodobenzene …
Number of citations: 162 www.sciencedirect.com
F Otte, J Kleinheider, W Hiller, R Wang… - Journal of the …, 2021 - ACS Publications
… and iodobenzene is based on a single weak nitrogen–iodine contact, and the isolation of this adduct was initially unexpected. Iodobenzene … the weak XB donor iodobenzene (2) and the …
Number of citations: 26 pubs.acs.org
PSD Robinson, GN Khairallah… - Angewandte Chemie …, 2012 - Wiley Online Library
… By probing the key step of iodobenzene CI bond activation, we have shown that bisligated mononuclear gold(I) complexes are unreactive towards iodobenzene. In contrast, the …
Number of citations: 92 onlinelibrary.wiley.com
J Brunvoll, S Samdal, H Thomasen, LV Vilkov… - Acta Chemica …, 1990 - duo.uio.no
… The aim of the structure determination of iodobenzene is to … and ring deformations in other iodobenzene derivatives. It is … With iodobenzene the gaseous molecular structure of all the …
Number of citations: 31 www.duo.uio.no

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